molecular formula C25H49N3O3 B14096946 Lauroyl-L-glutamic-alpha,gamma-dibutylamide

Lauroyl-L-glutamic-alpha,gamma-dibutylamide

Cat. No.: B14096946
M. Wt: 439.7 g/mol
InChI Key: QIVRABJQTNPYAI-UHFFFAOYSA-N
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Preparation Methods

Lauroyl-L-glutamic-alpha,gamma-dibutylamide can be synthesized through a multi-step process. The synthesis begins with the reaction of lauroyl chloride with glutamic acid methyl ester to form an intermediate product. This intermediate is then reacted with alpha,gamma-dibutylamine to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Lauroyl-L-glutamic-alpha,gamma-dibutylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lauroyl-L-glutamic-alpha,gamma-dibutylamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of lauroyl-L-glutamic-alpha,gamma-dibutylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Lauroyl-L-glutamic-alpha,gamma-dibutylamide can be compared with other similar compounds, such as:

  • N,N-dibutylformamide
  • N,N-di-n-butylethylenediamine
  • N,N-dibutyl-2-(1-oxododecyl)amino-glutaramide

These compounds share structural similarities but differ in their specific functional groups and properties. This compound is unique due to its specific combination of lauroyl and glutamic acid moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H49N3O3

Molecular Weight

439.7 g/mol

IUPAC Name

N,N'-dibutyl-2-(dodecanoylamino)pentanediamide

InChI

InChI=1S/C25H49N3O3/c1-4-7-10-11-12-13-14-15-16-17-24(30)28-22(25(31)27-21-9-6-3)18-19-23(29)26-20-8-5-2/h22H,4-21H2,1-3H3,(H,26,29)(H,27,31)(H,28,30)

InChI Key

QIVRABJQTNPYAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC

Origin of Product

United States

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